molecular formula C9H12N4O2 B6132816 N-{imino[(4-methoxyphenyl)amino]methyl}urea

N-{imino[(4-methoxyphenyl)amino]methyl}urea

Cat. No.: B6132816
M. Wt: 208.22 g/mol
InChI Key: JUCMWUAKHXTPEQ-UHFFFAOYSA-N
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Description

N-{imino[(4-methoxyphenyl)amino]methyl}urea, also known as MNI-137, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of endogenous lipid mediators. The inhibition of sEH by MNI-137 has been shown to have various biochemical and physiological effects, which have made it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-{imino[(4-methoxyphenyl)amino]methyl}urea is a potent inhibitor of sEH, which is responsible for the metabolism of endogenous lipid mediators such as epoxyeicosatrienoic acids (EETs). EETs have been shown to have various beneficial effects, including anti-inflammatory and vasodilatory effects. The inhibition of sEH by this compound leads to an increase in the levels of EETs, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to have antihypertensive effects and may be useful in the treatment of hypertension. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-{imino[(4-methoxyphenyl)amino]methyl}urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, this compound has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of N-{imino[(4-methoxyphenyl)amino]methyl}urea. One potential direction is the development of this compound analogs with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in various diseases, such as hypertension and neurological disorders, warrants further investigation. The role of sEH in other biological processes, such as angiogenesis and wound healing, also requires further study. Overall, the study of this compound and its effects on sEH inhibition has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-{imino[(4-methoxyphenyl)amino]methyl}urea involves the reaction of 4-methoxyaniline and N,N-dimethylcarbamoyl chloride to form N-(4-methoxyphenyl)carbamoyl chloride. This intermediate is then reacted with N-(hydroxyimino)methyl-N-methylcarbamoyl chloride to form this compound. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

N-{imino[(4-methoxyphenyl)amino]methyl}urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects in various animal models. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

[N'-(4-methoxyphenyl)carbamimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-15-7-4-2-6(3-5-7)12-8(10)13-9(11)14/h2-5H,1H3,(H5,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMWUAKHXTPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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